molecular formula C6H9ClN2O2 B14603303 1-(2-Chloroethyl)piperazine-2,3-dione CAS No. 59702-40-8

1-(2-Chloroethyl)piperazine-2,3-dione

Cat. No.: B14603303
CAS No.: 59702-40-8
M. Wt: 176.60 g/mol
InChI Key: ZFVOSCRYWOMBSG-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)piperazine-2,3-dione is a synthetic heterocyclic building block of significant interest in medicinal and organic chemistry research. This compound features a piperazine-2,3-dione core, a diketopiperazine (DKP) scaffold known to mimic peptide structures, which is strategically functionalized with a reactive 2-chloroethyl side chain. The DKP scaffold is a privileged structure in drug discovery due to its ability to participate in hydrogen bonding and its conformational restraint, making it a valuable precursor for the development of pharmacologically active molecules . The chloroethyl group provides a versatile handle for further synthetic elaboration, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. Preliminary research applications for this compound could include its use as an intermediate in the synthesis of potential protease inhibitors, given that similar piperazine derivatives have been investigated as inhibitors for viral proteases, including the SARS-CoV-2 main protease (Mpro) . Furthermore, piperazine and diketopiperazine cores are frequently explored in central nervous system (CNS) drug discovery programs. They are commonly found in compounds that interact with neurological targets, such as dopamine and serotonin receptors, which are relevant for the treatment of psychotic disorders . Researchers are also exploring similar structures for their potential as cholinesterase inhibitors in neurodegenerative disease research . As a key intermediate, this compound is strictly for use in laboratory research settings. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59702-40-8

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.60 g/mol

IUPAC Name

1-(2-chloroethyl)piperazine-2,3-dione

InChI

InChI=1S/C6H9ClN2O2/c7-1-3-9-4-2-8-5(10)6(9)11/h1-4H2,(H,8,10)

InChI Key

ZFVOSCRYWOMBSG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(=O)N1)CCCl

Origin of Product

United States

The Chloroethyl Moiety As a Functional Handle in Synthetic Design

The attachment of a 2-chloroethyl group to a nitrogen atom, as seen in 1-(2-chloroethyl)piperazine-2,3-dione, introduces a highly valuable functional handle for synthetic chemistry. The chloroethyl group is a classic electrophilic synthon, capable of undergoing a variety of nucleophilic substitution reactions. This reactivity is the basis for its extensive use in the synthesis of more complex molecules, particularly in the pharmaceutical industry. chemicalbook.com

The primary reactivity of the 2-chloroethylamino group involves an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion intermediate. This strained, three-membered ring is then readily opened by a wide range of nucleophiles. This two-step process allows for the facile introduction of various functionalities, including:

Amines

Thiols

Alcohols

Other heterocyclic systems

This versatility makes the chloroethyl group an excellent tool for building molecular diversity from a common precursor. By reacting this compound with a library of nucleophiles, a multitude of new derivatives can be generated, each with a unique substituent at the terminus of the ethyl chain. This approach is central to structure-activity relationship (SAR) studies, where systematic structural modifications are made to optimize a compound's biological activity.

Synthetic Transformations of the Chloroethyl Group
NucleophileResulting Functional GroupApplication
Primary/Secondary AmineSubstituted DiamineLinker for bioconjugation, SAR studies
ThiolThioetherCovalent inhibitors, probing active sites
Alcohol/PhenolEtherModifying solubility and metabolic stability
CarboxylateEsterProdrug strategies

Overview of Research Trajectories for 1 2 Chloroethyl Piperazine 2,3 Dione

Established Synthetic Routes to the Piperazine-2,3-dione Core

The piperazine-2,3-dione scaffold is a key intermediate in the synthesis of various more complex molecules, including pharmaceuticals. google.com Its formation is typically achieved through cyclization reactions.

The construction of the piperazine-2,3-dione ring is a critical step. A common and direct method involves the cyclization reaction of ethylenediamine (B42938) with a suitable cyclizing reagent. google.com This approach provides the foundational heterocyclic structure, which can then be further functionalized.

Other strategies for forming related piperazine dione (B5365651) structures, such as piperazine-2,5-diones, include Dieckmann cyclization. researchgate.net This intramolecular condensation reaction involves substructures that close to form the dione ring. researchgate.net Additionally, piperazine-2,6-diones can be prepared through the condensation of iminodiacetic acid derivatives with primary amines. researchgate.net While these methods produce different isomers, they illustrate the general principle of forming the piperazine dione core through intramolecular ring closure. Catalytic reductive cyclization of dioximes also presents a modern approach to building the piperazine ring from primary amines. nih.govmdpi.com

General N-alkylation of piperazine rings is a well-established transformation. Common methods include nucleophilic substitution using alkyl halides (such as chlorides or bromides) or sulfonates, reductive amination, and the reduction of carboxyamides. mdpi.comgoogle.com For instance, the alkylation of N-acetylpiperazine followed by hydrolysis is a straightforward procedure for preparing N-alkylpiperazines. researchgate.net Asymmetric allylic alkylation has also been employed for the enantioselective synthesis of substituted piperazin-2-ones. nih.gov

Synthesis of 1-(2-Chloroethyl)piperazine (B3192190) Precursors and Analogues

The synthesis of the target molecule is intrinsically linked to the preparation of its precursors, specifically those containing the 1-(2-chloroethyl)piperazine moiety.

The introduction of a chloroethyl group onto a piperazine nitrogen is a key transformation for creating essential precursors. This can be achieved through several methods. One common strategy involves the reaction of a piperazine with a reagent that provides the chloroethyl group. For example, the synthesis of N-aryl piperazines can be accomplished by reacting anilines with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.netgoogle.comchemicalbook.com This reagent serves as a building block for constructing the entire substituted piperazine ring system. researchgate.net

Another important method is the conversion of a pre-existing N-(2-hydroxyethyl) group into the corresponding chloride. This transformation is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) in a suitable solvent like dichloromethane (B109758) (DCM). chemicalbook.comgoogleapis.com This reaction effectively replaces the hydroxyl group with a chlorine atom. chemicalbook.com

Table 1: Selected Methods for Chloroethyl Derivatization of Nitrogen Heterocycles

Starting Material Reagent(s) Product Type Reference(s)
2-(4-(3-trifluoromethylphenyl) piperazine-1-ethanol Thionyl chloride, DCM 1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine chemicalbook.com
α-[N,N-bis(2-hydroxyethyl)-amino]-acetanilide Thionyl chloride, Chloroform α-[N,N-bis(2-chloroethyl)-amino]acetanilide hydrochloride googleapis.com
2,3-dichloroaniline bis(2-chloroethyl)amine hydrochloride 1-(2,3-dichlorophenyl) piperazine google.comchemicalbook.com

This table is interactive. Click on the headers to sort the data.

The assembly of more complex chloroethylated piperazine systems often requires multi-step sequences. These synthetic plans may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. For example, a secondary amine on a piperazine can be protected (e.g., with a Boc group), allowing for selective alkylation at another position. nih.gov The synthesis might begin with the alkylation of a protected piperazine intermediate with a reagent containing the chloroethyl side chain, or a precursor that can be converted to it. nih.gov Following the successful attachment of the side chain, the protecting group is removed in a final step to yield the desired product. nih.gov This strategic use of protection and deprotection allows for the controlled construction of complex molecules.

Direct and Indirect Synthesis of this compound

The synthesis of the title compound can be approached through either indirect or direct routes.

An indirect synthesis represents a sequential, multi-step approach. Based on established methodologies, this would involve a two-step process:

Formation of the Core: Ethylenediamine is reacted with a cyclizing reagent, such as diethyl oxalate (B1200264), to form the unsubstituted piperazine-2,3-dione intermediate. google.com

N-Alkylation: The resulting piperazine-2,3-dione is then subjected to an N-alkylation reaction using a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane (B52838) or 2-chloroethyl tosylate, in the presence of a base to introduce the chloroethyl side chain at the N1 position.

A direct synthesis would involve the cyclization of a precursor that already contains the N-(2-chloroethyl) substituent. This pathway would begin with the synthesis of N-(2-chloroethyl)ethylenediamine. This substituted diamine could then be reacted with a cyclizing agent like diethyl oxalate in a single step to directly form the target molecule, this compound. This approach consolidates the construction of the ring and the introduction of the side chain into one key cyclization step.

Information on "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scholarly articles, chemical databases, and patent literature, no specific information was found for the chemical compound This compound . The requested article, focusing solely on the synthetic methodologies, precursor chemistry, and analytical techniques for this specific compound, cannot be generated due to the absence of published research data.

While general synthetic routes for related compounds, such as piperazine-2,5-diones and other N-alkylated piperazines, are documented, these methods are not explicitly described for the synthesis of the 2,3-dione isomer with a 2-chloroethyl substituent. For instance, the synthesis of piperazine-2,3-diones can be conceptually approached by the cyclocondensation of an N-substituted ethylenediamine with an oxalic acid derivative like diethyl oxalate or oxalyl chloride. A plausible precursor for the target compound would be N-(2-chloroethyl)ethylenediamine. However, no literature has been found that details this specific reaction or the subsequent characterization of the product.

Similarly, no analytical data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) spectroscopy, specifically for this compound is available. Structural confirmation relies on empirical data obtained from these techniques, and without it, any discussion would be purely hypothetical and not scientifically validated.

Adhering to the principles of scientific accuracy and the strict constraints of the user's request to focus solely on "this compound," it is not possible to provide the requested detailed article. Extrapolating from related but distinct molecules would be scientifically unsound and would not meet the specified requirements.

A list of compounds that were investigated during the search but are distinct from the target molecule is provided below.

Exploiting the Reactivity of the 2-Chloroethyl Group

The 2-chloroethyl substituent is a key functional handle for derivatization due to the inherent reactivity of the carbon-chlorine bond. The electron-withdrawing nature of the chlorine atom renders the terminal carbon electrophilic, making it a prime target for reactions with a wide array of nucleophiles. This reactivity allows for the straightforward introduction of new functional groups and the extension of the molecular framework.

Nucleophilic substitution is the most prominent chemical transformation involving the 2-chloroethyl group. blogspot.comlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbon atom, displacing the chloride anion, which is an effective leaving group. This process, typically following an SN2 mechanism, is a robust method for forging new carbon-heteroatom bonds. A broad spectrum of nucleophiles, including amines, thiols, and alcohols, can be employed to create a variety of derivatives. youtube.com

Primary and secondary amines react with the chloroethyl moiety to yield the corresponding secondary and tertiary amines, respectively. libretexts.orgrsc.org This reaction is fundamental in synthesizing more complex piperazine-containing structures, often used to link the core scaffold to other pharmacologically relevant groups. nih.gov Similarly, thiolates and alkoxides can displace the chloride to form thioethers and ethers. Such reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity. The choice of solvent and temperature can be optimized to ensure efficient conversion. For instance, patent literature describes the reaction of N,N-bis(2-chloroethyl)amino derivatives with various amines in aqueous acetone, which proceeds upon heating to form the desired piperazine structures. googleapis.com

Nucleophile ClassSpecific Nucleophile ExampleResulting Functional GroupPotential Product Structure
Primary AmineAnilineSecondary Amine1-(2-(Phenylamino)ethyl)piperazine-2,3-dione
Secondary AmineDiethylamineTertiary Amine1-(2-(Diethylamino)ethyl)piperazine-2,3-dione
ThiolThiophenolThioether1-(2-(Phenylthio)ethyl)piperazine-2,3-dione
Alcohol/PhenolPhenol (as Phenoxide)Ether1-(2-Phenoxyethyl)piperazine-2,3-dione

This table presents illustrative examples of nucleophilic substitution reactions.

The presence of both a nucleophilic center (the N-4 nitrogen of the piperazine ring) and an electrophilic center (the chloroethyl group) within the same molecule introduces the potential for intramolecular cyclization. However, in the this compound scaffold, the N-4 nitrogen is part of an amide linkage. This delocalization of the nitrogen's lone pair into the adjacent carbonyl group significantly diminishes its nucleophilicity, making a direct intramolecular SN2 reaction to form a bicyclic system challenging under standard conditions.

Nevertheless, intramolecular cyclization remains a plausible transformation under specific conditions or following a preliminary modification. For instance, reactions that enhance the nucleophilicity of the N-4 position or introduce a new, more potent nucleophile onto the scaffold could facilitate ring closure. Literature on related N-(2-chloroethyl) amides and ureas demonstrates that intramolecular cyclizations can be induced, often under basic or catalytic conditions, to form various heterocyclic systems. researchgate.net Such cyclizations of amides can lead to the formation of five-membered nitrogen heterocycles. miami.edu A redox cyclization of amides using organolithium reagents and nitrous oxide has also been reported as a method for synthesizing heterocycles. organic-chemistry.org These strategies suggest that a tandem reaction, where the piperazine-2,3-dione ring is first modified, could create a precursor primed for a subsequent intramolecular cyclization event.

Modification of the Piperazine-2,3-dione Ring System

Beyond the chloroethyl side chain, the piperazine-2,3-dione ring itself offers opportunities for structural diversification. Modifications can be targeted at the N-4 nitrogen atom or, with greater difficulty, at the carbon backbone of the ring.

The secondary amide at the N-4 position of the piperazine-2,3-dione ring possesses a proton that can be removed by a suitable base. The resulting amide anion is a potent nucleophile that can react with a variety of electrophiles, allowing for the introduction of diverse substituents at this position. This N-alkylation or N-acylation is a common and effective strategy for building libraries of analogues. google.com

Alkylation can be achieved using alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a base like potassium carbonate or sodium hydride in an appropriate solvent such as DMF or acetonitrile. researchgate.netresearchgate.net This introduces alkyl, benzyl, or other carbon-based groups. Acylation, using acyl chlorides or anhydrides, introduces carbonyl-containing moieties. A patented method details a two-step synthesis for N-monosubstituted piperazine-2,3-diones, which involves the initial formation of the piperazine-2,3-dione ring followed by a substitution reaction at the nitrogen atom, highlighting the feasibility of this approach for industrial applications. google.com

Electrophile ClassSpecific Electrophile ExampleReaction TypeResulting N-4 Substituent
Alkyl HalideMethyl IodideN-AlkylationMethyl (-CH₃)
Benzyl HalideBenzyl BromideN-AlkylationBenzyl (-CH₂Ph)
Acyl HalideAcetyl ChlorideN-AcylationAcetyl (-C(O)CH₃)
Acyl HalideBenzoyl ChlorideN-AcylationBenzoyl (-C(O)Ph)

This table provides examples of electrophiles used for N-4 substitution of the piperazine-2,3-dione ring.

Introducing substituents onto the carbon framework (C-5 and C-6 positions) of the piperazine-2,3-dione ring is a more complex synthetic challenge than N-substitution. Direct functionalization of the C-H bonds at these positions is difficult due to their relatively low acidity and the presence of more reactive sites elsewhere in the molecule.

The most common and effective strategy for accessing C-substituted piperazine-2,3-diones is to construct the heterocyclic ring from precursors that already contain the desired substituents. organic-chemistry.org This approach involves starting with a suitably substituted 1,2-diamine and cyclizing it with an appropriate reagent, such as diethyl oxalate, to form the dione ring. This method allows for precise control over the position and stereochemistry of the substituents. nih.gov For the isomeric piperazine-2,5-diones, synthetic methods have been developed to condense benzaldehydes at the methylene (B1212753) positions to create substituted derivatives, a strategy that could potentially be adapted. csu.edu.au Furthermore, recent advances in organic synthesis have focused on the direct C-H functionalization of piperazine rings using photoredox catalysis, though these methods are still emerging and may have challenges in selectivity for the 2,3-dione system. mdpi.com

Rational Design of Derivatives and Analogues for Targeted Research Applications

The chemical transformations described above are not random but are employed in the rational design of molecules for specific research purposes, particularly in the field of medicinal chemistry. The piperazine ring is considered a "privileged scaffold" because it is found in a multitude of biologically active compounds. nih.gov Derivatization of the this compound template allows researchers to systematically explore the structure-activity relationship (SAR) of a compound series.

The 2-chloroethyl group can be functionalized to serve as a linker, tethering the piperazine-dione core to another molecular entity to create hybrid molecules or conjugates. Alternatively, its inherent reactivity as an alkylating agent can be exploited in the design of covalent inhibitors that form a permanent bond with their biological target.

Modifications at the N-4 position are crucial for fine-tuning a molecule's physicochemical properties. By introducing different substituents, chemists can alter lipophilicity, polarity, size, and hydrogen bonding capacity. These changes directly impact a compound's solubility, membrane permeability, metabolic stability, and its binding affinity and selectivity for a target protein. For example, in the development of CXCR4 antagonists, modifications to an N-alkyl piperazine side chain were explored to improve potency and reduce undesirable interactions with cytochrome P450 enzymes. nih.gov

The introduction of substituents on the carbon backbone of the piperazine ring provides a means to control the three-dimensional conformation of the molecule. These substituents can introduce steric constraints, orient other functional groups in a specific spatial arrangement for optimal interaction with a biological receptor, and can themselves participate in binding interactions. This level of structural control is essential for designing highly potent and selective therapeutic agents.

Computational and Theoretical Investigations of 1 2 Chloroethyl Piperazine 2,3 Dione and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, Electronic Structure Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern chemical research, offering a powerful means to investigate the electronic structure and energetic properties of molecules. These methods are used to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties that govern a molecule's reactivity and interactions.

In the study of piperazine (B1678402) derivatives, DFT has been successfully employed to elucidate structural and electronic characteristics. For instance, a study on 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate utilized DFT with different functionals, including B3LYP-D and WB97XD, paired with the 6-311++G** basis set, to optimize the molecular geometry. The accuracy of these calculations was validated by comparing the computed bond lengths and angles with experimental X-ray crystallography data, showing excellent agreement as measured by the Root Mean Square Deviation (RMSD). Such studies confirm that DFT can reliably predict the three-dimensional structure of piperazine-containing compounds.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability, whereas a small gap suggests the molecule will be more reactive. Other calculated parameters, such as the molecular electrostatic potential (MEP), provide a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites and predicting regions involved in intermolecular interactions. nih.gov These computational analyses are crucial for understanding the intrinsic properties of 1-(2-Chloroethyl)piperazine-2,3-dione and for designing derivatives with tailored electronic features.

Table 1: Representative DFT Calculation Parameters and Results for a Piperazine Derivative
ParameterB3LYP-D / 6-311++G WB97XD / 6-311++GReference
Compound1-phenylpiperazin-1,4-diium nitrate monohydrate
Total Energy (eV, gas phase)-30955-30945
Dipole Moment (D, gas phase)10.22210.257
RMSD vs. Experimental (Å, gas phase)0.16450.1606

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is central to structure-based drug design, enabling the identification of potential drug candidates by simulating their interaction with a biological target.

For derivatives of piperazine, a scaffold present in numerous pharmacologically active compounds, molecular docking has been extensively used to explore their binding modes and predict their biological potential. nih.govresearchgate.net For example, docking studies have been performed on novel phenylpiperazine derivatives of 1,2-benzothiazine to investigate their potential as anticancer agents by targeting the DNA-topoisomerase II complex. nih.govmdpi.com These simulations reveal critical ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the complex. The results often include a docking score, which is an estimate of the binding affinity, with more negative scores typically indicating stronger binding. nih.gov

In one study, piperazine-substituted naphthoquinone derivatives were docked into the active site of poly(ADP-ribose)-polymerase 1 (PARP-1), a key target in cancer therapy. nih.gov The analysis identified specific amino acid residues crucial for binding and yielded docking scores that helped rank the compounds' inhibitory potential. nih.gov Similarly, docking studies on piperazine-1,3,4-oxadiazole-quinoline hybrids against the GABAA receptor have been used to rationalize their anticonvulsant activity. nih.gov Applying this methodology to this compound would involve selecting a relevant protein target and simulating the binding to predict its potential efficacy and guide the synthesis of more potent derivatives.

Table 2: Example Molecular Docking Results for Piperazine Derivatives
Compound ClassProtein TargetDocking Score Range (kcal/mol)Key Interacting ResiduesReference
Piperazine-substituted naphthoquinonesPARP-1-7.17 to -7.41Gly, Ser, Tyr nih.gov
Phenylpiperazine-benzothiazinesTopoisomerase IIα-DNA-8.9 to -10.1Asp, Arg, DNA bases mdpi.com
Piperazine-triazole dimersMtb Enoyl Reductase (InhA)Not specifiedTyr, Met, Phe researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of unsynthesized compounds and guide the design of new molecules with enhanced effects.

QSAR studies have been successfully applied to various classes of piperazine derivatives. mdpi.com These models can be two-dimensional (2D-QSAR), using topological descriptors, or three-dimensional (3D-QSAR), which considers the 3D structure of the molecules. Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates biological activity with the steric and electrostatic fields surrounding the molecules. nih.gov

A QSAR study on piperazine derivatives as inhibitors of the mTORC1 cancer target identified six molecular descriptors—including electronic (LUMO energy), physicochemical (solubility), and topological (polar surface area) properties—that were significantly correlated with inhibitory activity. mdpi.com The resulting models, validated by statistical metrics like the squared correlation coefficient (R²) and cross-validated R² (Q²), demonstrated good predictive power. mdpi.com Similarly, CoMFA has been used to analyze piperazine derivatives with antihistamine effects, revealing that steric and electrostatic factors were the primary determinants of their antagonistic activity. nih.gov Developing a QSAR model for derivatives of this compound would require a dataset of compounds with measured biological activity, from which a predictive model could be built to rationalize the structure-activity relationship and prioritize the synthesis of promising new analogues.

Table 3: Descriptors and Validation in a QSAR Model for Piperazine Derivatives as mTORC1 Inhibitors
Model TypeKey DescriptorsR² (Goodness of fit)R²cv (Predictive Power)Reference
Multiple Linear Regression (MLR)E(LUMO), Molar Refractivity, Log S, Polar Surface Area, Refractive Index, Electrophilicity0.740.56 mdpi.com
Multiple Non-Linear Regression (MNLR)0.780.53

Conformational Landscape and Dynamic Behavior Studies

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. For cyclic systems like piperazine, this is particularly important. The unsubstituted piperazine ring is known to adopt a thermodynamically favored chair conformation. nih.gov However, substitution on the ring can influence conformational preferences.

Studies on 2-substituted piperazines have shown that for 1-acyl or 1-aryl derivatives, an axial orientation of the substituent at the 2-position is often preferred. nih.gov The conformation of the piperazine-2,3-dione ring itself has been reported to adopt a half-chair conformation in the crystal structure of 1,4-dimethylpiperazine-2,3-dione. researchgate.net The presence of the N-(2-chloroethyl) substituent in this compound will further influence the conformational equilibrium of the dione (B5365651) ring and the orientation of the side chain, which can be critical for receptor binding.

To study the dynamic behavior of these molecules, especially in a biological context, Molecular Dynamics (MD) simulations are employed. MD simulations model the atomic motions of a system over time, providing insights into the stability of ligand-protein complexes, conformational changes upon binding, and the role of solvent. MD simulations have been used to investigate piperazine derivatives in complex with targets like the sigma-1 receptor and the GABAA receptor, confirming the stability of binding poses predicted by docking and revealing crucial dynamic interactions. nih.govnih.gov Such simulations would be essential for a complete understanding of how this compound and its derivatives behave and function at the molecular level.

Table 4: Conformational Characteristics of Piperazine and Related Rings
Ring SystemObserved ConformationKey FindingsReference
PiperazineChairThe N-H group prefers an equatorial position. rsc.org
1-Acyl-2-substituted piperazineChairThe substituent at the 2-position preferentially adopts an axial conformation. nih.gov
1,4-Dimethylpiperazine-2,3-dioneHalf-chairThe ring is non-planar with two atoms displaced from the plane of the other four. researchgate.net

Exploration of Biological Activities Associated with Piperazine 2,3 Dione Derivatives

The Piperazine-2,3-dione Motif in Bioactive Compounds

The piperazine (B1678402) ring is a recognized privileged structure in drug discovery, and its dione (B5365651) derivatives are no exception, appearing in compounds designed for a range of therapeutic targets. nih.gov The piperazine-2,3-dione core, in particular, has been incorporated into molecules with potential applications in oncology and antibiotic development.

A notable example is the investigation of piperazine-2,3-dione derivatives as potential KRAS G12C inhibitors, a significant target in cancer therapy. google.com Furthermore, this structural motif is a key component in a series of penicillin and cephalosporin (B10832234) antibiotics, highlighting its importance in the development of new antibacterial agents. nih.gov

The closely related piperazine-2,5-dione scaffold has also been extensively studied. Derivatives of this structure have been explored for their potential in cartilage regeneration, although some studies have found their biological activity in this area to be insignificant. mdpi.com More promising results have been observed in the context of neuroprotection, where 1,4-disubstituted piperazine-2,5-dione derivatives have been synthesized and evaluated as antioxidants to combat oxidative stress-induced cellular damage. nih.gov

Mechanistic Studies of Biological Activity

Understanding the mechanisms through which piperazine-2,3-dione derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has begun to shed light on their interactions with enzymes and receptors, as well as their influence on cellular pathways.

Enzyme-Ligand Interactions

The interaction of piperazine-2,3-dione derivatives with enzymes is a key aspect of their biological activity. In the context of antibiotic development, these compounds have been incorporated into the C(6)/C(7)-beta-side chain of penicillins and cephalosporins to modulate their antibacterial properties. nih.gov While detailed enzymatic interaction studies for this specific series are not extensively elaborated in the available literature, the broader class of piperazine derivatives has been investigated as inhibitors of various enzymes. For instance, some piperazine-containing compounds have been studied as potential inhibitors of enoyl-ACP reductase, an important enzyme in bacterial fatty acid synthesis. mdpi.com

Receptor Binding and Modulation

The ability of piperazine derivatives to bind to and modulate the activity of various receptors is well-documented, particularly for receptors in the central nervous system. Phenylpiperazine analogs, for example, have been extensively studied for their binding affinity and selectivity for dopamine (B1211576) D2 and D3 receptors. nih.govnih.gov Additionally, certain piperazine derivatives exhibit high affinity for serotonin (B10506) (5-HT) receptors. medchemexpress.com

While specific receptor binding studies for piperazine-2,3-dione derivatives are not as prevalent, the established precedent within the broader piperazine class suggests that this scaffold can be functionalized to target a wide array of receptors, offering opportunities for the development of novel receptor modulators.

Pathways Perturbed by Derivatives of the Core Structure

Recent studies on the closely related 1,4-disubstituted piperazine-2,5-dione derivatives have provided valuable insights into the cellular pathways that can be modulated by this class of compounds. In a study investigating their antioxidant properties, it was found that these derivatives could protect cells from oxidative damage by influencing the IL-6/Nrf2 positive-feedback loop. nih.gov This pathway is critical in the cellular response to oxidative stress. The study revealed that the most potent compound in the series was able to decrease the production of reactive oxygen species (ROS) and stabilize the mitochondrial membrane potential, thereby inhibiting cell apoptosis and promoting cell survival. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Substituted Piperazine-2,3-diones

The systematic investigation of structure-activity relationships (SAR) is fundamental to optimizing the biological activity of a chemical scaffold. For piperazine-2,3-dione derivatives, SAR studies have been particularly informative in the context of their application as antibacterial agents.

Influence of Substituent Position and Electronic Properties on Activity

A significant study on a series of penicillins and cephalosporins featuring an N(4)-substituted piperazine-2,3-dione moiety has provided detailed insights into the SAR of this class of compounds. nih.gov The research focused on how modifications at the N(4) position of the piperazine ring influence the antibacterial spectrum and potency of these antibiotics.

Compound ClassN(4)-SubstituentGeneral Observation on Activity
PenicillinsVaried alkyl and aryl groupsActivity is sensitive to the size and nature of the substituent.
CephalosporinsVaried alkyl and aryl groupsSubstituent choice affects the spectrum of activity against Gram-negative bacteria.

Identification of Key Structural Features for Biological Response

The biological activity of piperazine-2,3-dione derivatives is intrinsically linked to their molecular architecture. Structure-activity relationship (SAR) studies have been pivotal in elucidating the specific structural features that govern the potency and selectivity of these compounds across various therapeutic targets, including antibacterial, anthelmintic, and enzyme inhibition applications. Key modifications to the piperazine-2,3-dione scaffold, particularly substitutions at the N-1, N-4, C-5, and C-6 positions, have been shown to profoundly influence their biological response.

Antibacterial Activity of Piperazine-2,3-dione-Containing β-Lactams

A significant body of research has explored the incorporation of the piperazine-2,3-dione moiety into the side chain of penicillin and cephalosporin antibiotics. These studies have provided detailed insights into the SAR of this class of compounds.

Substitutions at the C-5 and C-6 Positions: Research into penicillins and 6-alpha-formamidopenicillins featuring a C-5 or C-6 substituted piperazine-2,3-dione in the side chain has revealed that such modifications are critical for antibacterial potency. nih.govjst.go.jp The stereochemistry and the nature of the substituent at these positions can significantly alter the interaction of the molecule with bacterial penicillin-binding proteins (PBPs).

Substitutions at the N-4 Position: The substitution at the N-4 position of the piperazine-2,3-dione ring in cephalosporins has been a key area of investigation for optimizing antibacterial activity. nih.gov Studies have shown that the nature of the substituent at this position directly modulates the antibacterial spectrum and potency of the resulting cephalosporin derivative. The introduction of various functional groups allows for fine-tuning of the molecule's properties, such as its ability to penetrate the bacterial outer membrane and its affinity for target enzymes. The data below illustrates how different N-4 substituents affect the in vitro antibacterial activity, measured as the Minimum Inhibitory Concentration (MIC) in μg/mL.

Table 1: Influence of N-4 substitution on the antibacterial activity of piperazine-2,3-dione containing cephalosporins. Data is synthesized from structure-activity relationship findings. nih.gov

Anthelmintic Activity

The piperazine-2,3-dione scaffold itself has been identified as a promising candidate for anthelmintic agents. researchgate.netijpsr.com SAR studies on 1,4-disubstituted piperazine-2,3-dione derivatives have demonstrated that the nature of the substituents on the nitrogen atoms is crucial for activity against helminths like Pheretima posthuma.

Specifically, the investigation of 1,4-Bis-(substituted benzyl)-piperazine-2,3-dione derivatives revealed that both electron-donating and electron-withdrawing groups on the benzyl (B1604629) rings influence the time taken for paralysis and death of the worms. ijpsr.com The findings suggest that bis-benzyl derivatives of piperazine-2,3-dione can be more potent than related benzimidazole-linked piperazines. ijprems.com The presence of electron-donating groups, such as hydroxyl (-OH), on the benzyl moiety appears to enhance the anthelmintic effect. ijpsr.comijprems.com

Table 2: Anthelmintic activity of 1,4-Bis-(substituted benzyl)-piperazine-2,3-dione derivatives against Pheretima posthuma. Data is based on findings from Shrestha et al. ijpsr.com

Enzyme Inhibition

Piperazine-2,3-dione derivatives have also emerged as inhibitors of specific enzymes. A notable example is the discovery of a piperazine-2,3-dione derivative as a low micromolar, non-zinc-binding inhibitor of ADAM17 (a disintegrin and metalloproteinase 17), an enzyme implicated in cancer. unipi.it A high-throughput screening identified a lead compound which served as the basis for subsequent SAR studies. These studies aimed to optimize potency and selectivity over related enzymes like ADAM10 and various matrix metalloproteinases (MMPs). The key structural features for this activity are centered on the specific substitutions on the piperazine-2,3-dione core that allow for selective interaction with the enzyme's active site without coordinating to the catalytic zinc ion, a mechanism distinct from many traditional metalloproteinase inhibitors. unipi.it

Furthermore, a recent patent discloses a series of piperazine-2,3-dione derivatives as inhibitors of KRAS, a key protein in cancer signaling pathways. google.com The SAR in this context focuses on the substituents at the N-1 and N-4 positions, which are designed to interact with specific pockets of the KRAS protein. The data from these patents often includes IC50 values, which quantify the concentration of the compound required to inhibit 50% of the enzyme's activity, providing a clear measure of potency. For instance, attaching a complex heterocyclic system, such as a dihydropyridopyrazine, to one of the nitrogen atoms of the piperazine-2,3-dione ring is a key structural feature for achieving potent KRAS inhibition. google.com

Future Research Directions and Applications

Advanced Synthetic Strategies for Complex Piperazine-2,3-dione Architectures

While the synthesis of N-monosubstituted piperazine-2,3-diones has been established, future efforts will likely focus on creating more complex and functionally diverse architectures. google.com Traditional methods often involve a two-step process of cyclization of a diamine followed by substitution. google.com Advanced strategies are moving towards more efficient and stereoselective methodologies.

One promising avenue is the development of modular synthetic routes that allow for the controlled introduction of various substituents at multiple positions on the piperazine-2,3-dione core. This could involve the use of modern synthetic techniques such as C-H functionalization, which has shown success in creating structural diversity in other piperazine-containing compounds. researchgate.netmdpi.comnsf.gov These methods could enable the direct attachment of functional groups to the carbon backbone of the ring, a significant advancement from the current focus on N-substitution. mdpi.com

Furthermore, stereoselective synthesis will be crucial for creating derivatives with specific three-dimensional arrangements, which is often critical for biological activity. nih.gov The development of catalytic asymmetric methods to control the stereochemistry at the carbon atoms of the piperazine-2,3-dione ring would represent a significant breakthrough. nih.gov These advanced synthetic approaches will be instrumental in generating libraries of complex derivatives for biological screening.

Table 1: Comparison of Traditional and Advanced Synthetic Strategies

FeatureTraditional SynthesisAdvanced Synthetic Strategies
Approach Stepwise cyclization and N-substitution google.comModular, C-H functionalization, stereoselective methods researchgate.netnih.gov
Complexity Limited to simpler architecturesEnables creation of complex, multi-substituted derivatives
Efficiency Can be lengthy with lower yieldsPotentially more efficient with fewer steps
Stereocontrol Often results in racemic mixturesAllows for precise control of stereochemistry nih.gov

Integration of Artificial Intelligence and Machine Learning in Derivative Design

Machine learning algorithms can be employed to build predictive models for various properties of the designed derivatives, such as their bioactivity, toxicity, and pharmacokinetic profiles. emanresearch.org By analyzing the structure-activity relationships of existing piperazine (B1678402) derivatives, these models can guide the selection of the most promising candidates for synthesis and experimental testing. nih.govrsc.org This in silico screening process can significantly reduce the time and cost associated with drug discovery. nih.gov

Table 2: Applications of AI and Machine Learning in Derivative Design

ApplicationDescriptionPotential Impact
De Novo Design Generative models create novel molecular structures. jnj.comRapid exploration of a vast chemical space for new drug candidates.
Virtual Screening ML models predict the activity of designed compounds against biological targets. nih.govPrioritization of the most promising derivatives for synthesis.
ADMET Prediction AI algorithms predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.Early identification of candidates with favorable drug-like properties.
Synthesis Planning AI tools can suggest efficient synthetic routes for the designed molecules.Streamlining the chemical synthesis process.

Development of Chemical Probes and Tool Compounds Based on the Core Structure

The piperazine-2,3-dione scaffold can serve as a foundation for the development of chemical probes and tool compounds to investigate biological processes. The reactive 2-chloroethyl group on 1-(2-Chloroethyl)piperazine-2,3-dione provides a handle for conjugation to other molecules, such as fluorescent dyes or affinity tags.

Fluorescent probes incorporating the piperazine-2,3-dione core could be designed to visualize specific cellular components or monitor enzymatic activity. For instance, derivatives could be developed that exhibit changes in their fluorescent properties upon binding to a target protein, allowing for real-time imaging in living cells. rsc.orgresearchgate.net The development of such probes would be invaluable for studying the mechanism of action of drugs and understanding disease pathways. rsc.org

Furthermore, the development of piperazine-2,3-dione-based tool compounds, such as inhibitors or activators of specific enzymes or receptors, can aid in the elucidation of biological pathways. nih.gov These compounds can be used to selectively perturb a biological system, allowing researchers to study the resulting effects and gain insights into the function of the target protein. The synthesis of radiolabeled derivatives, for example with 18F, could also lead to the development of novel PET imaging probes for diagnostic purposes. nih.gov

Interdisciplinary Research with Biological Systems

The therapeutic potential of derivatives of this compound can only be fully realized through collaborative, interdisciplinary research that bridges chemistry and biology. The diverse biological activities reported for piperazine-containing compounds, including anticancer, antimicrobial, and anti-inflammatory effects, suggest that derivatives of this specific scaffold may also possess a wide range of pharmacological properties. wisdomlib.orgnih.govresearchgate.netresearchgate.net

Future research should focus on the systematic biological evaluation of newly synthesized piperazine-2,3-dione derivatives in various disease models. nih.gov This will require close collaboration between synthetic chemists, who will design and create the compounds, and biologists, who will perform the in vitro and in vivo testing.

Understanding the mechanism of action of bioactive derivatives at the molecular level will be a key area of investigation. drugbank.com This will involve a combination of techniques from molecular biology, biochemistry, and pharmacology to identify the specific cellular targets of these compounds and elucidate the signaling pathways they modulate. Such studies are crucial for the rational design of more potent and selective therapeutic agents. nih.gov

Table 3: Examples of Interdisciplinary Research Areas

Research AreaKey Disciplines InvolvedResearch Focus
Anticancer Drug Discovery Organic Chemistry, Cell Biology, OncologySynthesis and evaluation of derivatives for their ability to inhibit cancer cell growth and induce apoptosis. nih.govnih.gov
Antimicrobial Development Medicinal Chemistry, Microbiology, Infectious DiseasesDesign of compounds with activity against drug-resistant bacteria and fungi. researchgate.net
Neuropharmacology Neurochemistry, Pharmacology, Behavioral ScienceInvestigation of derivatives for their potential to modulate neurotransmitter systems and treat neurological disorders.
Inflammation and Immunology Immunology, Molecular Biology, PharmacologyExploring the anti-inflammatory properties of derivatives and their mechanisms of action in inflammatory diseases.

Q & A

Q. What are the key synthetic routes for 1-(2-Chloroethyl)piperazine-2,3-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of substituted diamines or reductive alkylation of ethylenediamine derivatives. For example, diethyl oxalate reacts with bis-substituted ethylenediamine intermediates under reflux to form the piperazine-2,3-dione core . Optimization involves adjusting solvent ratios (e.g., DCM/H₂O for click chemistry), catalyst loading (e.g., CuSO₄·5H₂O at 0.3 equivalents), and reaction time (monitored via TLC with hexane:ethyl acetate) . Post-synthesis, purification via silica gel chromatography (ethyl acetate:hexane, 1:8) ensures high yield and purity .

Q. How is structural characterization of this compound performed?

Spectral analysis is critical:

  • ¹H/¹³C NMR confirms substitution patterns (e.g., chloroethyl groups at N1).
  • Mass spectrometry validates molecular ion peaks and fragmentation patterns consistent with the dione moiety .
  • Elemental analysis (C, H, N) ensures stoichiometric accuracy, with deviations >0.3% indicating impurities .

Q. What in vitro assays are suitable for evaluating its biological activity?

Anthelmintic activity is tested against parasites like Enterobius vermicularis and Fasciola hepatica using motility inhibition assays. Compounds are dissolved in DMSO and incubated with parasites at 25–50 µM concentrations; activity is benchmarked against piperazine hydrate . For cytotoxicity, MTT assays on cancer cell lines (e.g., HepG2) at 24–72 hr exposures assess IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications of the piperazine-2,3-dione core influence selectivity in NMDA receptor antagonism?

Substitutions at the chloroethyl group and dione moiety modulate NR2 subunit selectivity. For example, phenanthrene-3-carbonyl derivatives (e.g., UBP141) show 7–10× selectivity for NR2D-containing NMDA receptors over NR2A/NR2B. Schild analysis confirms competitive binding at glutamate sites . Stereochemistry also matters: (–)-isomers of piperazine-2,3-dicarboxylates exhibit 50–80× higher potency than (+) isomers .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., parasite strain variability) or solubility issues. To address this:

  • Standardize parasite incubation times (e.g., 6–24 hr) and use matched controls .
  • Measure logP values (via HPLC) to account for lipophilicity-driven bioavailability differences. For instance, ClogP >2.5 correlates with enhanced anthelmintic activity due to membrane penetration .
  • Validate target engagement using molecular docking (e.g., AutoDock Vina) against parasite-specific enzymes like β-tubulin .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

Key SAR insights include:

  • R1 substituents : Bulky aromatic groups (e.g., benzyl) reduce FPR2 binding but enhance FPR1 antagonism. Small aliphatic groups (e.g., isopropyl) favor FPR2 selectivity .
  • R2 modifications : Hydroxymethyl or naphthylmethyl groups at R2 improve FPR2 selectivity by 10×, while benzyl groups switch activity to FPR1 .
  • Dione ring : Oxidation to thiazolidine-1,1-dione derivatives increases metabolic stability but may reduce solubility .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, goggles) due to irritant properties (Xi hazard classification) .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the chloroethyl group .
  • Dispose of waste via EPA-approved incineration (≥800°C) to avoid environmental release .

Q. How can computational methods predict the compound’s pharmacokinetic profile?

  • ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., TPSA >80 Ų suggests poor BBB penetration) .
  • CYP inhibition : Molecular docking with CYP3A4 (PDB: 1TQN) identifies potential metabolic liabilities .
  • Solubility : ESOL models predict aqueous solubility (e.g., logS = –3.5 indicates need for co-solvents like PEG-400) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.